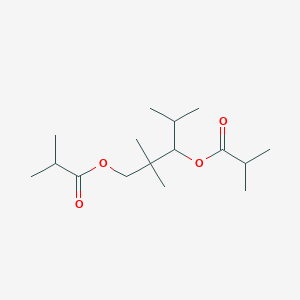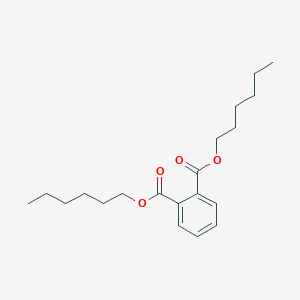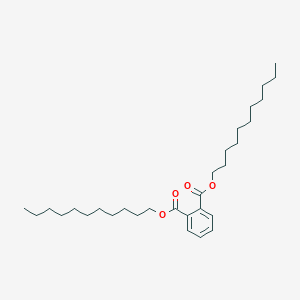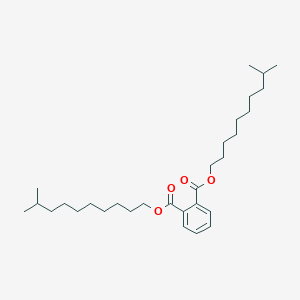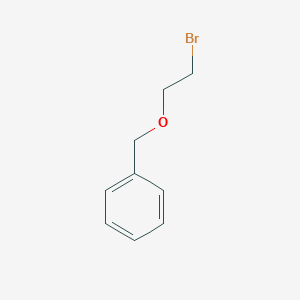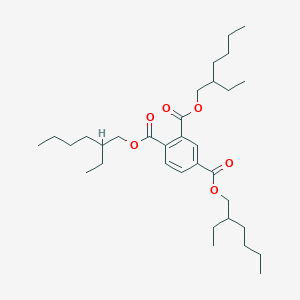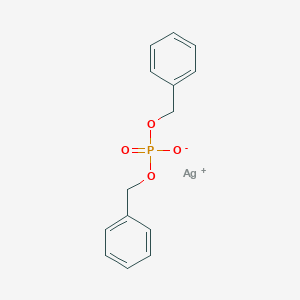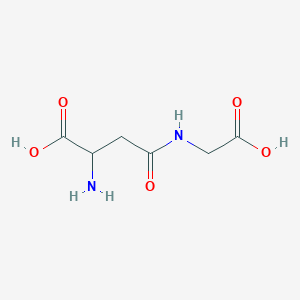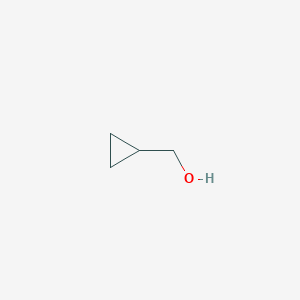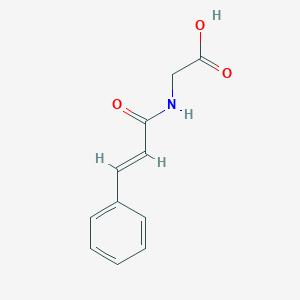
4-Methylimidazolidine-2-thione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Methylimidazolidine-2-thione and its derivatives involves several methodologies. For instance, 1-Arylimidazolidine-2-thiones were synthesized through the condensation reaction of N-arylethylenediamines with carbon disulfide in a xylene medium, showcasing a method to generate biologically active 1-aryl-2-methylthio-imidazolines. This process reflects the compound's versatility in synthesis approaches (Sztanke et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Methylimidazolidine-2-thione derivatives has been studied through various techniques, including X-ray diffraction. These studies have confirmed the structure of diastereomers for separate examples of racemates and meso-forms of 4,5-dihydroxyimidazolidin-2-ones (-thiones), indicating the detailed structural insights into the molecular conformation of these compounds (Kravchenko et al., 2012).
Chemical Reactions and Properties
4-Methylimidazolidine-2-thione participates in various chemical reactions, forming complexes with metals such as cadmium(II) halides. These reactions are characterized by the formation of 1:1 complexes for chloride, both 1:1 and 2:1 complexes for bromide, and only 2:1 complexes for iodide, showcasing the compound's reactivity and ability to form stable complexes with metals (Bell et al., 2004).
Physical Properties Analysis
The physical properties of 4-Methylimidazolidine-2-thione and its derivatives include their solubility, melting points, and crystalline structures. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. For example, the crystal and molecular structure of compounds composed of 1-methylimidazoline-2-thione with molecular iodine were established by X-ray diffraction, highlighting the compound's structural characteristics and physical behavior (Chernov'yants et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-Methylimidazolidine-2-thione, such as its reactivity with other compounds, ability to undergo oxidation, and participation in the formation of coordination compounds, have been extensively studied. These properties are essential for the development of new chemical reactions and for the synthesis of novel compounds with potential applications in various scientific fields. The reactions of 1-methylimidazoline-2-thione with molecular iodine, leading to the formation of complex structures with iodine, exemplify the compound's chemical versatility and potential for forming diverse chemical structures (Chernov'yants et al., 2008).
Applications De Recherche Scientifique
Summary of the Application
4-Methylimidazolidine-2-thione is used in the development of Fe/Co dual metal catalysts for efficient acidic oxygen reduction in Proton Exchange Membrane Fuel Cells (PEMFCs). The catalysts are modulated by spatial sulfur (S)–bridge ligands .
Methods of Application or Experimental Procedures
The compound is ultrasonically redistributed in methanol and subsequently solvothermally treated at 120°C for 4 hours to transform Fe-acac@Co-ZIF-8 into S-mIm exchange Fe-acac@Co-ZIF-8 via S-ligand exchange .
Results or Outcomes
The Spa-S-Fe,Co/NC catalyst showed remarkably enhanced oxygen reduction reaction (ORR) performance with a half-wave potential (E1/2) of 0.846 V and satisfactory long-term durability in acidic electrolyte .
2. Application in Drug Synthesis
Summary of the Application
4-Methylimidazolidine-2-thione is used in the synthesis of methimazole, a widely used antithyroid drug .
Methods of Application or Experimental Procedures
The formation of methimazole is achieved by the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea or by the reaction of 1-methylthiourea excess and glyoxal .
Results or Outcomes
A new method for the synthesis of methimazole from available reagents, 1-Me-DHIT and 1-methylthiourea, was proposed .
3. Application in Antibacterial Activity
Summary of the Application
4-Methylimidazolidine-2-thione is used in the synthesis of imidazolidine- and tetrahydropyrimidine-2-thione derivatives, which have shown broad-spectrum antibacterial activity .
Methods of Application or Experimental Procedures
The compound is used to synthesize cyclic five- or six-membered thioureas via reaction of 1:1 molar ratios of 1,2- or 1,3-diaminoalkanes and carbon disulfide in ethanol at ambient temperature .
Results or Outcomes
The synthesized compounds were investigated against 14 different Gram-positive and Gram-negative pathogenic bacteria. The best inhibitory effects were observed with imidazolidine-2-thiones .
4. Application in Pharmaceutical Chemistry
Summary of the Application
4-Methylimidazolidine-2-thione is used in the synthesis of various pharmaceutical products. It is found in biologically active compounds and has been used as a chiral auxiliary and ligand for asymmetric catalysis .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of various derivatives of imidazolidine-2-thione and imidazole-2-thione .
Results or Outcomes
The synthesized compounds have shown remarkable biological activities, including antimicrobial, anti-HIV, antifungal activities, and more .
5. Application in the Synthesis of Natural Products
Summary of the Application
4-Methylimidazolidine-2-thione is used in the synthesis of (4H)-imidazol-4-ones, which are important scaffolds for a variety of applications, including natural products .
Methods of Application or Experimental Procedures
The compound is used in the preparation of (4H)-imidazol-4-ones, which goes back as far as 1907. A number of unique methodologies have been developed for the production of imidazol-4-ones .
Results or Outcomes
Imidazol-4-ones are utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
6. Application in the Synthesis of Heterocyclic Compounds
Summary of the Application
4-Methylimidazolidine-2-thione is used in the synthesis of benzimidazolidin-2-ones via the reaction of diaminoalkanes with carbon disulfide .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of benzimidazolidin-2-ones via the reaction of 1:1 molar ratios of 1,2- or 1,3-diaminoalkanes and carbon disulfide in ethanol at ambient temperature .
Results or Outcomes
The synthesized benzimidazolidin-2-ones have shown remarkable biological activities, including antimicrobial, antiviral, antitumor, antioxidant, anti-inflammatory, antiproliferative, analgesic, antidiabetic, anthelmintic, and insecticidal activities .
Safety And Hazards
Orientations Futures
Thiazolidine motifs, including 4-Methylimidazolidine-2-thione, have found applications in the synthesis of molecular clips, semithio- and thiobambusurils, and are used as organocatalysts . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, the future direction of research could focus on exploring these properties further and developing multifunctional drugs .
Propriétés
IUPAC Name |
4-methylimidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZJXCFNBVJLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052694 | |
| Record name | 4-Methylimidazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylimidazolidine-2-thione | |
CAS RN |
2122-19-2 | |
| Record name | 4-Methylimidazolidine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylimidazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylimidazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylimidazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLIMIDAZOLIDINE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63849722NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




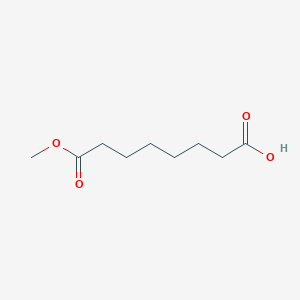
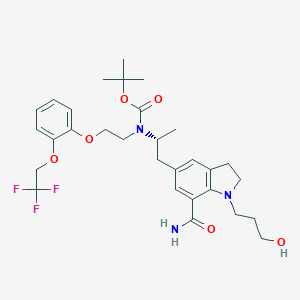
![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)
